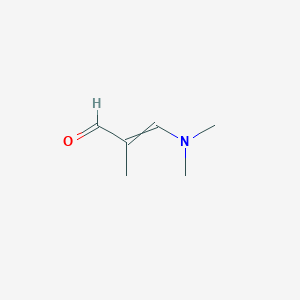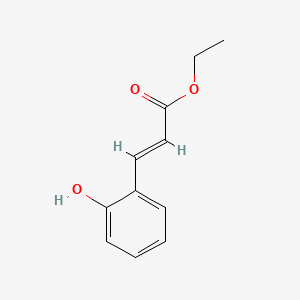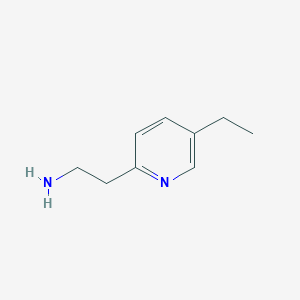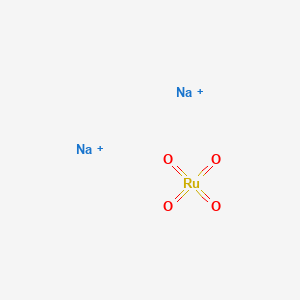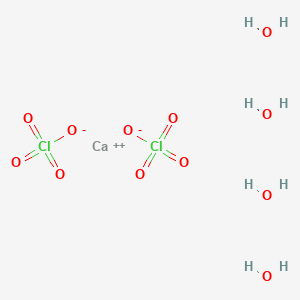
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Interaction with Nucleic Acids
Urea derivatives, including N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea, have been studied for their interactions with nucleic acids. A study by Guinn et al. (2013) focused on how urea destabilizes helical and folded conformations of nucleic acids and proteins. This research suggests that urea derivatives interact favorably with various functional groups in nucleic acids, potentially influencing DNA and RNA structures (Guinn et al., 2013).
Synthesis and Structural Analysis
Klika et al. (2002) conducted research on the regioselective synthesis involving N-(anthracen-9-yl)-N′-ethylthiourea. This study is relevant as it highlights the structural properties and synthesis pathways of similar urea derivatives, contributing to understanding the chemistry of N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea (Klika et al., 2002).
Supramolecular Chemistry
In the field of supramolecular chemistry, studies like those by Lucas et al. (2011) are significant. They investigated the templated synthesis of glycoluril hexamer and cucurbit[6]uril derivatives. The focus on macrocyclic structures and functionalization is relevant to understanding how N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea might form larger molecular assemblies (Lucas et al., 2011).
Chemosensors and Anion Recognition
Research by Shang et al. (2015) explored the synthesis of compounds with urea/thiourea and anthracene groups, demonstrating their potential as chemosensors. This study indicates the possibility of using N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea in the detection of specific ions or molecules (Shang et al., 2015).
Solvatochromic Fluorescence Probes
Bohne et al. (2005) researched N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, focusing on its solvatochromic fluorescence properties. This study is relevant for understanding the fluorescence properties of similar urea derivatives, which could be applied in various analytical and diagnostic applications (Bohne et al., 2005).
Supramolecular Polymers
Boileau et al. (2000) explored soluble supramolecular polymers based on urea compounds. This research adds insight into the potential of N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea in forming intermolecular hydrogen bonds and its applications in the creation of novel polymer materials (Boileau et al., 2000).
Agriculture and Environmental Impact
Sun et al. (2019) examined the impact of urea fertilization on soil microbial communities. While this study doesn't directly involve N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea, it provides context on the broader environmental implications of urea derivatives in agricultural settings (Sun et al., 2019).
Propriétés
Numéro CAS |
95150-23-5 |
|---|---|
Nom du produit |
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea |
Formule moléculaire |
C₄₀H₄₂N₄O₂ |
Poids moléculaire |
610.79 |
Synonymes |
1,1’’-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




